2-oxo-1,2-diphenylethyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
2-oxo-1,2-diphenylethyl 2-(3-methylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C30H21NO5 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.14197277 g/mol and the complexity rating of the compound is 842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Applications and Polymer Research
Poly(2-alkenyl-2-oxazoline)s, including variants such as poly(2-isopropenyl-2-oxazoline) (PIPOx), have shown significant promise in various biomedical applications like drug delivery systems, peptide conjugates, or gene delivery. These polymers' reactive 2-oxazoline units facilitate addition reactions with compounds containing a carboxylic group, allowing for the preparation of polymers labeled with fluorescent dyes. Studies have demonstrated the biocompatibility and immunomodulative properties of PIPOx, making it suitable for biomedical applications (Kroneková et al., 2016).
Optoelectronic Properties
Research into 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives has explored their synthesis and optoelectronic properties. These derivatives, with terminal ethynyl- and butadiynyl- substituents, have been investigated for their redox, structural, and optoelectronic characteristics. Such materials are crucial for developing molecular wires and optoelectronic devices, demonstrating significant stability and potential for applications requiring high-performance materials (Wang et al., 2006).
Trypanocidal Activity
The study of 2,5-diphenyloxazole derivatives isolated from Oxytropis lanata roots has uncovered their trypanocidal activity against Trypanosoma congolense. This research highlights the potential of such compounds in treating African trypanosomosis in animals, with specific derivatives showing potent inhibitory activity. This discovery opens avenues for the development of new therapeutic agents based on 2,5-diphenyloxazole derivatives (Banzragchgarav et al., 2016).
Synthetic Chemistry and Reagent Development
The introduction of diphenyl 2-oxo-3-oxazolinylphosphonate [DPPOx] as a carboxyl-activating reagent has facilitated the direct preparation of 3-acyl-2-oxazolones and amides from various carboxylic acids. This advancement in synthetic chemistry underscores the utility of 2-oxazolone heterocycles in creating versatile reagents for chemoselective acyl-transfer, offering efficient pathways to amides, esters, and thiol esters under mild conditions. Such developments are crucial for the synthesis of complex molecules and pharmaceuticals (Kunieda et al., 1983).
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO5/c1-19-9-8-14-23(17-19)31-28(33)24-16-15-22(18-25(24)29(31)34)30(35)36-27(21-12-6-3-7-13-21)26(32)20-10-4-2-5-11-20/h2-18,27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDYURJYOXIDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.